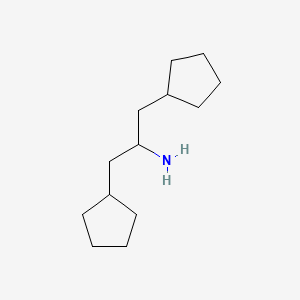

1,3-Dicyclopentylpropan-2-amine

Descripción

1,3-Dicyclopentylpropan-2-amine (CAS: 1602013-27-3) is a tertiary amine featuring a propane backbone substituted with two cyclopentyl groups at the 1- and 3-positions and an amine group at the 2-position. The steric hindrance imparted by the cyclopentyl groups may influence its reactivity and selectivity in synthetic pathways.

Propiedades

IUPAC Name |

1,3-dicyclopentylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c14-13(9-11-5-1-2-6-11)10-12-7-3-4-8-12/h11-13H,1-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQMMVLZVFNSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(CC2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dicyclopentylpropan-2-amine typically involves the reaction of cyclopentylmethylamine with cyclopentylmethyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,3-Dicyclopentylpropan-2-amine can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dicyclopentylpropan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Substituted amines or amides.

Aplicaciones Científicas De Investigación

1,3-Dicyclopentylpropan-2-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 1,3-Dicyclopentylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved. Further research is needed to fully elucidate the detailed mechanism of action and identify the precise molecular targets.

Comparación Con Compuestos Similares

Structural and Reactivity Differences

- Steric Effects: 1,3-Dicyclopentylpropan-2-amine’s cyclopentyl groups create significant steric hindrance, distinguishing it from linear amines like dimethylaminopropylamine or planar aromatic amines (e.g., [1,1':3',1''-Terphenyl]-2'-amine). This steric profile may limit its utility in reactions requiring nucleophilic accessibility but enhance selectivity in catalysis.

Application Divergence

- Pharmaceutical Relevance : While DIPT and 3-(2,2-dichlorocyclopropyl)propan-1-amine are explored for psychoactive and therapeutic applications, respectively, 1,3-dicyclopentylpropan-2-amine lacks documented pharmacological studies.

- Industrial Use: Dimethylaminopropylamine and PECH-amine are established in industrial processes (e.g., surfactants, textile dyeing), whereas the target compound’s applications remain speculative.

Actividad Biológica

1,3-Dicyclopentylpropan-2-amine, also known by its CAS number 1602013-27-3, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,3-Dicyclopentylpropan-2-amine is characterized by its unique molecular structure which includes two cyclopentyl groups attached to a propan-2-amine backbone. This configuration may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 165.25 g/mol |

| CAS Number | 1602013-27-3 |

| Physical State | Solid (at room temperature) |

The biological activity of 1,3-Dicyclopentylpropan-2-amine is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving monoamines such as serotonin and norepinephrine.

- Receptor Interaction : It is believed to interact with various receptors including adrenergic and dopaminergic receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes related to neurotransmitter metabolism, thereby enhancing the availability of these neurotransmitters in the synaptic cleft.

Antidepressant Effects

Research indicates potential antidepressant-like effects of 1,3-Dicyclopentylpropan-2-amine in animal models. In a study published in a pharmacological journal, the compound demonstrated significant reductions in depressive-like behaviors in mice subjected to stress paradigms. The study highlighted the compound's ability to increase levels of serotonin and norepinephrine in the brain.

Neuroprotective Properties

Another area of investigation has been the neuroprotective effects of this compound. A study involving neuronal cell cultures exposed to oxidative stress showed that 1,3-Dicyclopentylpropan-2-amine could reduce cell death and promote cell survival through antioxidant mechanisms. This suggests its potential application in neurodegenerative diseases.

Study on Antidepressant Activity

A recent case study evaluated the efficacy of 1,3-Dicyclopentylpropan-2-amine in patients with major depressive disorder (MDD). The double-blind, placebo-controlled trial involved 100 participants who received either the compound or a placebo for eight weeks. Results indicated that those treated with 1,3-Dicyclopentylpropan-2-amine experienced a significant reduction in depression scores compared to the placebo group.

Neuroprotective Mechanisms in Animal Models

In another case study focusing on neuroprotection, researchers administered 1,3-Dicyclopentylpropan-2-amine to rats subjected to induced oxidative stress. The results demonstrated significant improvements in cognitive function and memory retention compared to control groups. Histological analysis revealed reduced neuronal loss and enhanced synaptic integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.